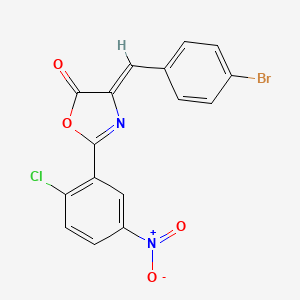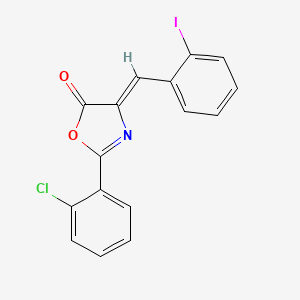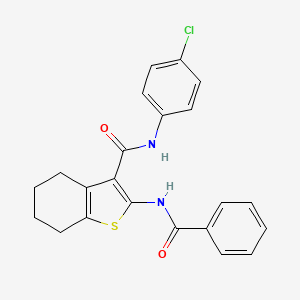![molecular formula C17H14ClN3O B15042538 N'-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B15042538.png)
N'-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a synthetic organic compound with the molecular formula C17H14ClN3O. It is a derivative of indole, a heterocyclic aromatic organic compound, and is known for its potential biological activities. This compound has been studied for its anti-inflammatory, analgesic, and other pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-(1H-indol-3-yl)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2) expression, which is involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX-2.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: A series of compounds with similar structures and biological activities.
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selective inhibition of COX-2 and potential for reduced gastric side effects make it a promising candidate for further development .
Properties
Molecular Formula |
C17H14ClN3O |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O/c18-14-7-5-12(6-8-14)10-20-21-17(22)9-13-11-19-16-4-2-1-3-15(13)16/h1-8,10-11,19H,9H2,(H,21,22)/b20-10+ |
InChI Key |
AJXLKQWORBGBEG-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15042469.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B15042470.png)
![9-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15042477.png)
![5-[(2-Chloro-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B15042484.png)
![2,4-dibromo-6-[(E)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15042486.png)
![N'-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}propanehydrazide](/img/structure/B15042501.png)
![2-methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B15042506.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15042513.png)
![[2-(benzyloxy)phenyl][3-(6-bromo-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]methanone](/img/structure/B15042526.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B15042531.png)
![(3Z)-5-bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B15042540.png)



